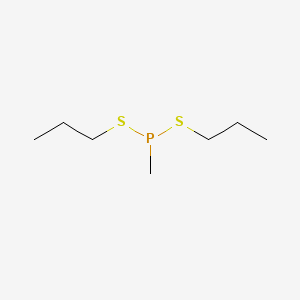

Phosphonodithious acid, methyl-, dipropyl ester

Description

Phosphonodithious acid, methyl-, dipropyl ester is an organophosphorus compound primarily recognized for its insecticidal properties . Its chemical structure features a phosphorus atom bonded to a methyl group, two propyl ester groups, and dithioic acid functionality. This compound is part of a broader class of organophosphorus insecticides, which often exhibit neurotoxic effects by inhibiting acetylcholinesterase in pests .

Properties

CAS No. |

999-34-8 |

|---|---|

Molecular Formula |

C7H17PS2 |

Molecular Weight |

196.3 g/mol |

IUPAC Name |

methyl-bis(propylsulfanyl)phosphane |

InChI |

InChI=1S/C7H17PS2/c1-4-6-9-8(3)10-7-5-2/h4-7H2,1-3H3 |

InChI Key |

HKDYILGABRVNTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(C)SCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonodithious acid, methyl-, dipropyl ester typically involves the reaction of methylphosphonous dichloride with propyl mercaptan in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phosphonodithious acid, methyl-, dipropyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into phosphonodithioic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphonodithioic acid derivatives, and substituted phosphonodithious acid esters .

Scientific Research Applications

Chemical Synthesis

Phosphonodithious acid esters are utilized in the synthesis of various chemical compounds. They serve as intermediates in the production of phosphonothioate pesticides and herbicides. These compounds are known for their effectiveness in pest control due to their ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects and other pests. The synthesis process often involves the reaction of phosphonothioic acids with alcohols or phenols, resulting in esters that exhibit desired pesticidal properties .

Lubricants and Additives

One significant application of phosphonodithious acid esters is in the formulation of lubricating oils. These compounds act as extreme pressure additives, enhancing the performance and stability of lubricants under high-pressure conditions. Their inclusion in lubricant formulations helps reduce wear and tear on machinery components, thereby extending the service life of equipment. The presence of phosphorus in these esters contributes to their effectiveness by forming protective films on metal surfaces, which is crucial for reducing friction and preventing damage during operation .

Toxicological Considerations

While phosphonodithious acid esters have beneficial applications, they also pose potential health risks. Exposure can lead to acute health effects such as skin and eye irritation, respiratory issues, and neurological symptoms due to their organophosphate nature. Chronic exposure may result in long-term health effects, including nerve damage. Therefore, safety measures must be implemented when handling these compounds to minimize risks to human health and the environment .

Environmental Impact

The environmental implications of phosphonodithious acid esters are an area of ongoing research. Their persistence in ecosystems can lead to bioaccumulation and toxicity in aquatic organisms. Studies have shown that these compounds can affect non-target species, raising concerns about their use in agricultural applications. Regulatory bodies are increasingly focusing on assessing the environmental fate and toxicity of organophosphate esters to ensure safe usage practices .

Pesticide Development

A notable case study involves the development of a new class of insecticides based on phosphonodithious acid esters. Researchers synthesized several derivatives and tested their efficacy against common agricultural pests. The results indicated a significant reduction in pest populations while demonstrating lower toxicity to beneficial insects compared to traditional organophosphate pesticides.

Lubricant Formulation

Another case study explored the incorporation of methylphosphonothioic acid O,S-dipropyl ester into a synthetic lubricant formulation for automotive applications. The study found that the addition of this ester improved the lubricant's thermal stability and reduced engine wear during high-temperature operations.

Mechanism of Action

The mechanism by which phosphonodithious acid, methyl-, dipropyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include covalent bonding with active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Phosphorodithioic Acid O-Ethyl S,S-Dipropyl Ester (CAS 13194-48-4)

- Structure : Replaces the methyl group in the target compound with an ethyl group.

Phosphonothioic Acid, Methyl-, O-(2-Methylpropyl) O-Pyridinyl Ester (CAS 63382-46-7)

Ethoprop (Phosphorodithioic Acid O-Ethyl S,S-Dipropyl Ester)

- Structure : Ethyl and propyl ester groups with dithioic acid.

- Application : A commercial nematicide and insecticide, highlighting the pesticidal relevance of this structural class .

Physical and Chemical Properties

However, available data for structurally related esters are summarized below:

Key Observations :

- Molecular Weight : Carboxylic acid esters (e.g., dipropyl maleate) generally exhibit lower molecular weights compared to phosphorus-containing analogs.

- Thermal Stability : The dithioic acid group in the target compound may confer higher volatility or reactivity compared to phthalate esters, which are stable plasticizers .

Biological Activity

Phosphonodithious acid, methyl-, dipropyl ester (commonly referred to as phosphonodithioate) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its toxicity, absorption characteristics, and potential therapeutic applications.

This compound is characterized by its unique structure that includes a phosphorus atom bonded to sulfur and oxygen. This configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of phosphonodithioate compounds can be categorized into several key areas:

- Toxicity : Studies have indicated that phosphonodithioates can exhibit varying degrees of toxicity depending on their chain length and chemical structure. For example, shorter alkyl chains tend to increase absorption rates through dermal and gastrointestinal routes .

- Genotoxicity : Available evidence suggests that phosphonodithioates are not genotoxic. In vitro studies have shown no significant DNA damage or mutation induction in mammalian cells .

- Antimicrobial Activity : Some derivatives of phosphonodithioates have demonstrated antimicrobial properties, making them candidates for further investigation in drug development .

Absorption and Metabolism

Research indicates that phosphonodithioates are readily absorbed through the gastrointestinal tract, with dermal absorption also being significant but dependent on the alkyl chain length. The primary route of elimination appears to be urinary excretion .

Table 1: Absorption Characteristics of Phosphonodithioates

| Route of Exposure | Absorption Rate | Notes |

|---|---|---|

| Oral | High | Readily absorbed via gastrointestinal tract |

| Dermal | Moderate | Dependent on alkyl chain length |

| Inhalation | Limited | Insufficient data available |

Case Studies

- Acute Toxicity Assessment : A study evaluated the acute toxicity of various phosphonodithioate compounds in animal models. The no observed effect level (NOEL) was determined to be 403.9 mg/kg body weight per day for females and 68.4 mg/kg for males based on hematological parameters .

- Antimicrobial Efficacy : Research on the antimicrobial properties of phosphonodithioate derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The effectiveness varied with concentration, highlighting the need for further exploration in pharmaceutical applications .

The mechanisms through which phosphonodithioates exert their biological effects are still under investigation. Preliminary studies suggest interactions with cellular proteins leading to altered signaling pathways, potentially impacting cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.